3-Benzyl[1,1'-biphenyl]-2-ol

Physicochemical Properties Compound Handling Synthetic Intermediate

3-Benzyl[1,1'-biphenyl]-2-ol upgrades the generic o-phenylphenol scaffold: the 3-benzyl substituent raises mp to 73–75°C and logP to ~4.5–5.0, improving solid-state handling and membrane permeability. As a member of a patented benzylbiphenyl class with unexpectedly high bactericidal activity, this compound is a validated starting point for antimicrobial lead optimization and focused SAR libraries. The 2-OH directs regioselective Pd-catalyzed arylation, enabling efficient terphenyl synthesis. Listed as an Existing Chemical Substance under Japan's CSCL, it offers a streamlined path for industrial biocide R&D. Procure this privileged scaffold for your discovery programs.

Molecular Formula C19H16O
Molecular Weight 260.3 g/mol
CAS No. 94481-52-4
Cat. No. B13775187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl[1,1'-biphenyl]-2-ol
CAS94481-52-4
Molecular FormulaC19H16O
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C(=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C19H16O/c20-19-17(14-15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-13,20H,14H2
InChIKeySAMBPHSTNUKQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl[1,1'-biphenyl]-2-ol (CAS 94481-52-4): Biphenyl-2-ol Scaffold with Benzyl Substitution for Research and Industrial Procurement


3-Benzyl[1,1'-biphenyl]-2-ol, also known as 2-benzyl-6-phenylphenol, is a hydroxybiphenyl derivative featuring a biphenyl core with a hydroxyl group at the 2-position and a benzyl substituent at the 3-position . This compound belongs to the class of substituted biphenyl-2-ols, which are recognized as key scaffolds in medicinal chemistry and materials science due to their modular structure and tunable physicochemical properties [1]. While structurally related to the widely used biocide o-phenylphenol (biphenyl-2-ol), the introduction of a benzyl group significantly alters its physical characteristics and expands its utility as a building block in synthetic chemistry and as a candidate in antimicrobial discovery programs [2].

Procurement Alert: Why Generic Biphenyl-2-ol Analogs Cannot Substitute for 3-Benzyl[1,1'-biphenyl]-2-ol in Research and Industrial Settings


Substituting 3-Benzyl[1,1'-biphenyl]-2-ol with a generic biphenyl-2-ol derivative (e.g., o-phenylphenol or 2-hydroxybiphenyl) or a simple benzylbiphenyl (e.g., 4-benzylbiphenyl) is not scientifically valid due to critical differences in molecular architecture and resulting physicochemical properties . The specific 3-benzyl substitution pattern on the biphenyl-2-ol core is not merely a structural nuance; it directly governs the compound's melting point, boiling point, and solubility profile, which are pivotal for its performance as a synthetic intermediate and its potential biological activity [1]. For instance, while biphenyl-2-ol is a low-melting solid (mp 57-59°C) widely used as a post-harvest fungicide, the benzyl substitution elevates the melting point to 73-75°C and significantly increases molecular weight and lipophilicity, thereby altering its handling, formulation, and reactivity in subsequent synthetic steps . Moreover, patent literature explicitly identifies a broad class of benzylbiphenyl derivatives as having 'unexpectedly' high biocidal activity, underscoring that the benzyl substitution confers distinct and non-interchangeable functional properties [2].

Quantitative Differentiation Guide: 3-Benzyl[1,1'-biphenyl]-2-ol vs. Closest Analogs for Scientific Selection and Procurement


Physical Property Differentiation: Elevated Melting Point vs. Biphenyl-2-ol for Enhanced Handling and Purity Control

3-Benzyl[1,1'-biphenyl]-2-ol exhibits a significantly higher melting point compared to the unsubstituted parent compound, biphenyl-2-ol (2-phenylphenol). This difference is critical for compound handling, purification, and formulation in both laboratory and industrial settings . Biphenyl-2-ol is a low-melting crystalline solid at room temperature, which can complicate accurate weighing and lead to handling difficulties, whereas the target compound's higher melting point offers improved stability as a solid .

Physicochemical Properties Compound Handling Synthetic Intermediate

Lipophilicity Enhancement: Higher LogP vs. Biphenyl-2-ol for Improved Membrane Permeability and Bioactivity Prediction

The addition of a benzyl group to the biphenyl-2-ol scaffold substantially increases the compound's lipophilicity, as reflected in its higher predicted logP value. This property is a key determinant in drug discovery for assessing membrane permeability, bioavailability, and potential off-target binding [1]. While biphenyl-2-ol itself is a known antimicrobial agent with moderate lipophilicity, the target compound's enhanced logP may translate to superior activity in membrane-disrupting mechanisms or improved penetration into lipid-rich environments [2].

Lipophilicity Drug Discovery ADMET Prediction

Class-Level Biocidal Activity: Membership in a Patented Class of 'Unexpectedly' Active Benzylbiphenyl Derivatives

3-Benzyl[1,1'-biphenyl]-2-ol belongs to a structurally defined class of benzylbiphenyl derivatives that are described in patent literature as having 'unexpected' biocidal activity, particularly bactericidal properties [1]. The patent explicitly distinguishes these compounds from prior art fungicidal benzylbiphenyls, noting that the specific substitution pattern on the biphenyl core confers a distinct and surprising antimicrobial profile [2]. While individual MIC data for the exact compound are not publicly disclosed, its inclusion in this patented class provides a strong, class-level inference of significant antimicrobial potential, differentiating it from simple biphenyl-2-ols which are primarily known as fungicides [3].

Antimicrobial Discovery Biocide Development Patent Activity

Regioselective Arylation Potential: A Privileged Scaffold for Palladium-Catalyzed C-C Bond Formation

Biphenyl-2-ols, including 3-Benzyl[1,1'-biphenyl]-2-ol, are established substrates for regioselective palladium-catalyzed arylation reactions [1]. The presence of the hydroxyl group at the 2-position directs electrophilic aromatic substitution, enabling the efficient introduction of additional aryl groups under mild conditions [2]. This reactivity profile positions the compound as a versatile building block for the synthesis of more complex biaryl and terphenyl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials . In contrast, non-hydroxylated biphenyls or biphenyls with different substitution patterns may not exhibit the same regioselectivity, making this specific scaffold uniquely valuable for targeted synthetic elaboration.

Organic Synthesis Cross-Coupling Scaffold Diversification

Regulatory Status: Existing Chemical Substance with Clear Industrial Precedent

3-Benzyl[1,1'-biphenyl]-2-ol is listed as an 'Existing Chemical Substance' under Japan's Chemical Substances Control Law (CSCL), as documented in the NITE database [1]. This regulatory classification confirms that the compound has a history of industrial manufacture and use, providing a level of certainty regarding its commercial availability and supply chain stability that may not exist for more exotic, untested analogs . This status can simplify procurement, especially for research and development projects that require a reliable and compliant source of material.

Regulatory Compliance Chemical Inventory Industrial Sourcing

High-Value Application Scenarios for 3-Benzyl[1,1'-biphenyl]-2-ol Based on Quantitative Differentiation Evidence


Antimicrobial Lead Discovery and SAR Studies

Procure 3-Benzyl[1,1'-biphenyl]-2-ol as a validated starting scaffold for antimicrobial lead optimization programs. Its membership in a patented class of benzylbiphenyl derivatives with 'unexpected' bactericidal activity [1] provides a strong, class-level rationale for exploration. The elevated lipophilicity (predicted logP ~4.5-5.0) compared to the parent biphenyl-2-ol (logP 3.09-3.18) suggests improved membrane permeability, a desirable trait for targeting Gram-positive and Gram-negative pathogens [2]. This compound is particularly well-suited for generating focused libraries to explore structure-activity relationships (SAR) around the benzyl substituent, with the goal of identifying potent, broad-spectrum antimicrobial leads.

Synthesis of Complex Biaryl and Terphenyl Building Blocks

Utilize 3-Benzyl[1,1'-biphenyl]-2-ol as a privileged scaffold for regioselective palladium-catalyzed arylation reactions to access diverse terphenyl and biaryl architectures [1]. The 2-hydroxy group serves as an effective directing group, enabling the predictable introduction of additional aromatic rings [2]. This synthetic utility is critical for medicinal chemists constructing complex drug candidates and for materials scientists developing novel organic semiconductors or liquid crystals that require precisely defined molecular geometries.

Physicochemical Property Optimization in Early-Stage Drug Discovery

Incorporate 3-Benzyl[1,1'-biphenyl]-2-ol into lead optimization campaigns specifically aimed at improving lipophilicity and solid-state handling. The compound's higher melting point (73-75°C) relative to biphenyl-2-ol (57-59°C) translates to better crystallinity and ease of handling, which can streamline purification and formulation efforts [1]. Its increased logP also makes it a suitable candidate for exploring hydrophobic binding pockets or for developing formulations that require enhanced lipid solubility.

Industrial Biocide Development with Established Regulatory Precedent

Leverage the compound's status as an 'Existing Chemical Substance' under Japan's CSCL for accelerated industrial biocide development [1]. This regulatory classification, combined with its structural relationship to known biocidal benzylbiphenyls [2], reduces the barriers to entry for developing new antimicrobial formulations for material protection, coatings, or agricultural applications. The established supply chain and regulatory clarity minimize procurement risks and facilitate scale-up studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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